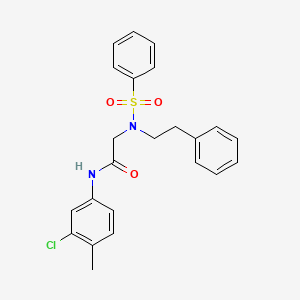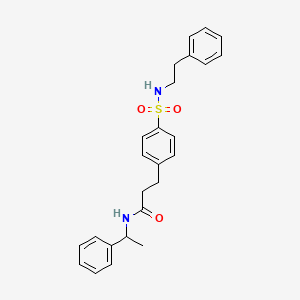![molecular formula C14H17N3O2 B7691811 N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]butanamide](/img/structure/B7691811.png)
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]butanamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]butanamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like toluene and catalysts such as carbonyl diimidazole (CDI) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as sodium dichloroisocyanurate (SDCI).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Sodium dichloroisocyanurate (SDCI).
Reducing agents: Lithium aluminum hydride (LiAlH4).
Nucleophiles: Alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Applications De Recherche Scientifique
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]butanamide has a wide range of scientific research applications, including:
Medicinal Chemistry: It has shown potential as an anticancer agent, with studies indicating its effectiveness against various cancer cell lines.
Material Science: It is used in the development of energetic materials and fluorescent dyes.
Industrial Chemistry: The compound is utilized in the synthesis of high-energy materials and as a building block for other complex molecules.
Mécanisme D'action
The mechanism of action of N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]butanamide include other oxadiazole derivatives such as:
1,2,4-Oxadiazole: Known for its antimicrobial and anticancer properties.
1,3,4-Oxadiazole: Used in the development of pharmaceuticals and agrochemicals.
1,2,5-Oxadiazole: Applied in material science for the synthesis of high-energy materials.
Uniqueness
This compound is unique due to its specific structural features and the presence of the phenyl group, which can enhance its biological activity and chemical stability . This makes it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-7-12(18)15-10(2)14-16-13(17-19-14)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXMLJFIZAAMOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C)C1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691728.png)

![N-(5-CHLORO-2-METHYLPHENYL)-2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE](/img/structure/B7691747.png)
![N-(4-bromo-2-fluorophenyl)-2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7691748.png)
![1-(2,5-dichlorobenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B7691752.png)


![3-[2-Methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B7691774.png)



![N-(4-acetamidophenyl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7691799.png)

![2-bromo-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide](/img/structure/B7691823.png)
